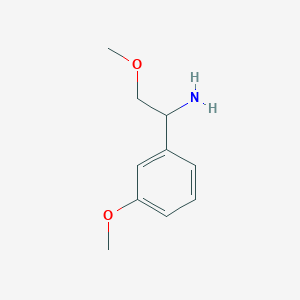
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a compound that features methoxy groups and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with methoxy groups and amine functionalities are discussed, which can provide insights into the chemical behavior and properties of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine.
Synthesis Analysis
The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine could potentially be carried out using similar straightforward synthetic routes, possibly involving condensation reactions or other common organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has been analyzed using X-ray diffraction, as seen in the study of a novel Schiff base compound . The presence of methoxy and amine groups can significantly influence the molecular geometry and electronic distribution, which can be studied using computational methods such as density functional theory (DFT) to predict the structure and reactivity of the compound .
Chemical Reactions Analysis
Compounds with methoxy and amine groups are known to participate in various chemical reactions. For instance, the use of axially chiral 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR indicates that methoxy-substituted amines can form diastereomeric complexes with chiral acids . This property could be relevant for 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in the context of chiral resolution or enantiomeric purity determination.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted amines can be inferred from related studies. For example, the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, exhibits UV-blocking effects and SOD-like activity, which suggests antioxidant properties . Additionally, the metabolism of methoxylated amines, such as the O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, indicates that methoxy groups can be metabolically cleaved, potentially affecting the biological activity of the compound . These insights can be applied to predict the behavior of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in biological systems and its potential applications.
Aplicaciones Científicas De Investigación
Use as a Chiral Derivatizing Agent
- Application : Utilized as a chiral derivatizing agent for distinguishing enantiomeric alcohols and amines via 1H NMR. This method involves base-line separation of methoxyl protons in diastereomeric esters or amides, aiding in determining enantiomeric purities and absolute configurations of alcohols and amines (Miyano et al., 1989).
In Amination Reactions
- Application : Studied in the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. The process primarily produces 2-amino-1-methoxypropane with high selectivity, offering insights into the reaction pathway and influencing factors like temperature and ammonia excess (Bassili & Baiker, 1990).
In Polymer Modification
- Application : Employed in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels via condensation reactions. The amine-modified polymers exhibit increased thermal stability and show potential for antibacterial and antifungal medical applications (Aly & El-Mohdy, 2015).
In Catalytic Studies
- Application : Explored in the synthesis of nickel(II) complexes for ethylene oligomerization studies. The amines are crucial for the catalytic activity in producing ethylene dimers, trimmers, and tetramers, enhancing understanding of the reaction mechanism (Nyamato et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-1-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSQJYZMYXKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

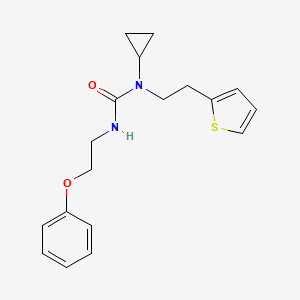
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
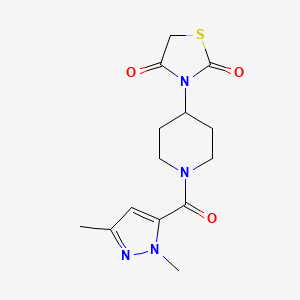
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
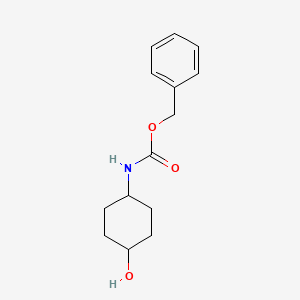

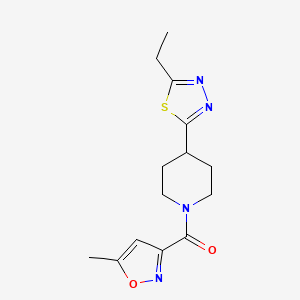
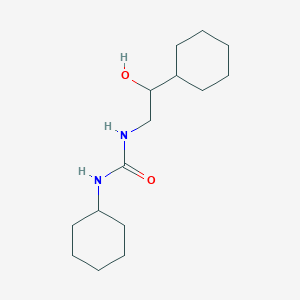
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

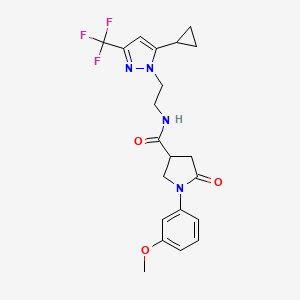
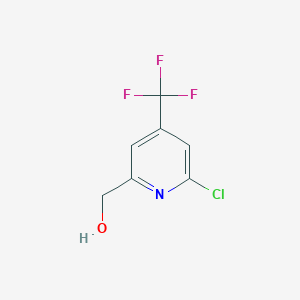
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
